1-(2-Chloro-propionyl)-3-ethyl-urea
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Overview
Description
1-(2-Chloro-propionyl)-3-ethyl-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloro-propionyl group attached to the nitrogen atom of a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-propionyl)-3-ethyl-urea typically involves the reaction of 2-chloro-propionyl chloride with ethyl urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-Chloro-propionyl Chloride: This intermediate is prepared by the chlorination of propionyl chloride using chlorine gas in the presence of a catalyst.
Reaction with Ethyl Urea: The 2-chloro-propionyl chloride is then reacted with ethyl urea in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-propionyl)-3-ethyl-urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-propionyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Hydrolysis Agents: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted urea derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-chloropropionic acid and ethyl urea.
Scientific Research Applications
1-(2-Chloro-propionyl)-3-ethyl-urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-propionyl)-3-ethyl-urea involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its 2-chloro-propionyl group to nucleophilic sites on biomolecules. This acylation can modify the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionic Acid: This compound is structurally similar but lacks the urea moiety.
2-Chloropropionyl Chloride: An intermediate in the synthesis of 1-(2-Chloro-propionyl)-3-ethyl-urea, it is also used in other acylation reactions.
Uniqueness
This compound is unique due to its combined properties of the 2-chloro-propionyl and urea groups. This combination imparts specific reactivity and potential biological activity that is not observed in simpler compounds like 2-chloropropionic acid .
Properties
IUPAC Name |
2-chloro-N-(ethylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-3-8-6(11)9-5(10)4(2)7/h4H,3H2,1-2H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFVVKIXBOGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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